XD14
Overview
Description
XD14 is a potent inhibitor of bromodomain and extra-terminal domain proteins, which are involved in the regulation of gene expression. This compound has shown significant antitumor activity by binding to bromodomain-containing proteins such as BRD2, BRD3, and BRD4 . This compound is particularly noted for its ability to inhibit the proliferation of cancer cells, making it a promising candidate for cancer therapy .
Preparation Methods
XD14 is synthesized through a structure-based virtual screening approach, identifying 4-acyl pyrroles as a novel class of bromodomain inhibitors . The synthetic route involves the preparation of 4-acyl pyrrole derivatives, which are then modified to enhance their binding affinity and selectivity towards bromodomain-containing proteins . The industrial production of this compound involves optimizing reaction conditions to achieve high yield and purity, ensuring the compound’s effectiveness in therapeutic applications .
Chemical Reactions Analysis
XD14 undergoes various chemical reactions, including:
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions are typically derivatives of this compound with modified functional groups, which can be further evaluated for their biological activities .
Scientific Research Applications
XD14 has a wide range of scientific research applications, including:
Mechanism of Action
XD14 exerts its effects by binding to the bromodomain and extra-terminal domain proteins, specifically targeting the acetylated lysine residues on histones . This binding inhibits the interaction between bromodomain-containing proteins and chromatin, leading to the suppression of gene expression . The inhibition of these proteins disrupts the transcriptional regulation of genes involved in cell proliferation, ultimately resulting in the suppression of cancer cell growth .
Comparison with Similar Compounds
XD14 is unique among bromodomain inhibitors due to its high binding affinity and selectivity for BRD2, BRD3, and BRD4 . Similar compounds include:
I-BET762: A bromodomain inhibitor with comparable antitumor activity but distinct pharmacokinetic properties.
This compound stands out due to its superior binding affinity and selectivity, making it a valuable tool for studying bromodomain-containing proteins and developing new therapeutic agents .
Properties
IUPAC Name |
4-acetyl-N-[5-(diethylsulfamoyl)-2-hydroxyphenyl]-3-ethyl-5-methyl-1H-pyrrole-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O5S/c1-6-15-18(13(5)24)12(4)21-19(15)20(26)22-16-11-14(9-10-17(16)25)29(27,28)23(7-2)8-3/h9-11,21,25H,6-8H2,1-5H3,(H,22,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPBKLIVPNYGQQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(NC(=C1C(=O)C)C)C(=O)NC2=C(C=CC(=C2)S(=O)(=O)N(CC)CC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is XD14 and how does it interact with its target?
A1: this compound, also known as 4-acetyl-N-[5-(diethylsulfamoyl)-2-hydroxyphenyl]-3-ethyl-5-methyl-1H-pyrrole-2-carboxamide, is a potent inhibitor of bromodomain and extra-terminal domain (BET) proteins. [, , ] These proteins, including BRD2, BRD3, BRD4, and BRDT, play a crucial role in gene expression regulation by recognizing and binding to acetylated lysine residues on histones. This compound competitively binds to the acetyl-lysine recognition site within the bromodomain of BET proteins, disrupting their interaction with histones and ultimately leading to changes in gene expression. []
Q2: What are the downstream effects of this compound treatment on cancer cells?
A2: Studies on the human breast cancer cell line MCF-7 have shown that this compound treatment leads to a significant decrease in cell proliferation. [] Metabolic profiling revealed that this compound treatment causes significant alterations in various metabolic pathways, including amino acid metabolism, fatty acid metabolism, the Krebs cycle, glycolysis, and purine and pyrimidine metabolism. [] This disruption of energy metabolism and nucleotide availability is likely a key factor contributing to the observed reduction in cancer cell proliferation. []
Q3: Has this compound shown potential as a single-agent therapy or in combination with other drugs?
A3: Research suggests that this compound derivatives demonstrate potential as both single-agent therapies and in combination with other drugs, particularly in the context of leukemia treatment. [] One study highlighted that a specific this compound derivative induced apoptosis more effectively than a combination of ricolinostat (a histone deacetylase inhibitor) and birabresib (a BET inhibitor). [] This finding suggests a potential advantage of using dual HDAC/BET inhibitors, like those derived from this compound, over combination therapies. []
Q4: Are there any structural modifications being explored to enhance this compound's activity and selectivity?
A4: Scientists are actively investigating structural modifications to the this compound scaffold to optimize its interaction with the target and potentially enhance its activity and selectivity. [] By introducing specific substitutions on the 4-acyl pyrrole backbone of this compound, researchers aim to target previously unexplored areas within the substrate recognition site of BRD4(1), potentially leading to the development of more potent and specific therapeutics for BRD4-related malignancies. []
Q5: What analytical techniques are used to study this compound?
A5: Several analytical techniques have been employed to characterize and study this compound, including:
- Gas chromatography-mass spectrometry (GC-MS): This technique has been used for untargeted metabolic profiling of cells treated with this compound, allowing researchers to identify metabolites affected by the compound. []
- Isothermal titration calorimetry (ITC): ITC helps determine the binding affinity and thermodynamic parameters of this compound and its derivatives with target proteins like BRD4(1). []
- Differential scanning fluorimetry (DSF): This method is used to assess the thermal stability of proteins upon binding to ligands like this compound, providing insights into the strength of the interaction. []
- X-ray crystallography: This technique has been employed to determine the crystal structure of BRD4(1) bound to this compound, providing valuable information about the specific interactions between the inhibitor and its target. []
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